

# mScarlet3: Advanced Application Notes and Protocols for Fluorescence Microscopy

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## Introduction

mScarlet3 is a brilliant, fast-maturing, and cysteine-free monomeric red fluorescent protein that represents a significant advancement in the field of live-cell imaging.[1][2] Evolved from its predecessor mScarlet, mScarlet3 offers a record-breaking combination of brightness, quantum yield (75%), and a long fluorescence lifetime (4.0 ns), making it an exceptional tool for a wide range of fluorescence microscopy applications.[1][2][3] Its robust performance as a fusion tag, low cytotoxicity, and superiority as a Förster Resonance Energy Transfer (FRET) acceptor further solidify its position as a premier choice for visualizing and quantifying molecular processes in living cells.[1][2][4]

Red fluorescent proteins like mScarlet3 are highly sought after because the red excitation light is less harmful to cells and scatters less than green light, allowing for deeper tissue imaging.[5] This document provides detailed application notes, quantitative data, and experimental protocols to effectively utilize mScarlet3 and its variants in your research.

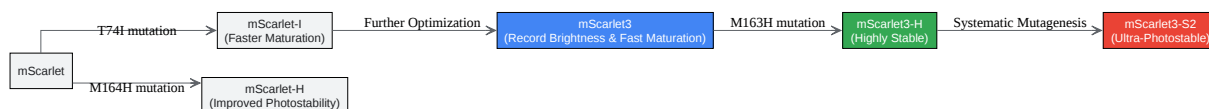
## Key Advantages of mScarlet3

- **Exceptional Brightness:** mScarlet3 is the brightest monomeric red fluorescent protein to date, exhibiting brightness more than fivefold that of mCherry in cellular contexts.[6]

- **Fast and Complete Maturation:** Its rapid maturation allows for the visualization of cellular processes in real-time, crucial for studying dynamic events.[1][4]
- **High Quantum Yield and Long Lifetime:** A high quantum yield of 75% and a long fluorescence lifetime of 4.0 ns contribute to its superior brightness and utility in advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][7]
- **Excellent Performance as a Fusion Tag:** mScarlet3 functions reliably as a fusion tag for labeling a wide variety of proteins and subcellular structures without causing apparent cytotoxicity.[1][4][8]
- **Superior FRET Acceptor:** It surpasses other red fluorescent proteins as a FRET acceptor, making it ideal for studying protein-protein interactions.[1][4][6]
- **High Acid Resistance:** With a pKa of 4.2, mScarlet3 maintains strong fluorescence in acidic environments, which is beneficial for studying endomembrane systems.[6]

## Evolution of the mScarlet Family

The development of mScarlet3 is the result of a targeted evolution process to enhance the properties of red fluorescent proteins for live-cell imaging. The diagram below illustrates the progression from the original mScarlet to the highly optimized mScarlet3 and its photostable variants.



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Caption: The evolution of the mScarlet family of red fluorescent proteins.

## Quantitative Data and Spectroscopic Properties

The following tables summarize the key quantitative properties of mScarlet3 and its variants, providing a basis for selecting the optimal fluorescent protein for your specific application.

Table 1: Spectroscopic and Biochemical Properties of mScarlet Variants

Property	mScarlet	mScarlet-I	mScarlet-H	mScarlet3	mScarlet3-H
Excitation Max (nm)	569	569	569	572	573
Emission Max (nm)	594	593	593	596	596
Quantum Yield (QY)	0.70	0.54	0.20	0.75	0.178
Extinction Coefficient ( $M^{-1}cm^{-1}$ )	100,000	93,800	71,000	104,000	79,040
Brightness	70.0	50.7	14.2	78.0	14.1
Fluorescence Lifetime (ns)	3.9	3.2	1.2	4.0	1.0
Maturation Time ( $t_{1/2}$ at 37°C, min)	148	37	148	37	~37
pKa	4.5	4.5	4.5	4.2	~6.0

Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Stability and Performance Characteristics of mScarlet3 Variants

Property	mScarlet3	mScarlet3-H	mScarlet3-S2
Photostability	Good	High	Ultra-High (29x > mScarlet3)
Thermostability	-	High (retains >80% fluorescence after 1h at 90°C)	-
Chemical Resistance	-	High (resistant to OsO <sub>4</sub> treatment)	-
Primary Applications	General live-cell imaging, FRET	Super-resolution (SIM, STED), CLEM, tissue clearing	Long-term super-resolution (STED, SIM)

Data compiled from multiple sources.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Applications and Protocols

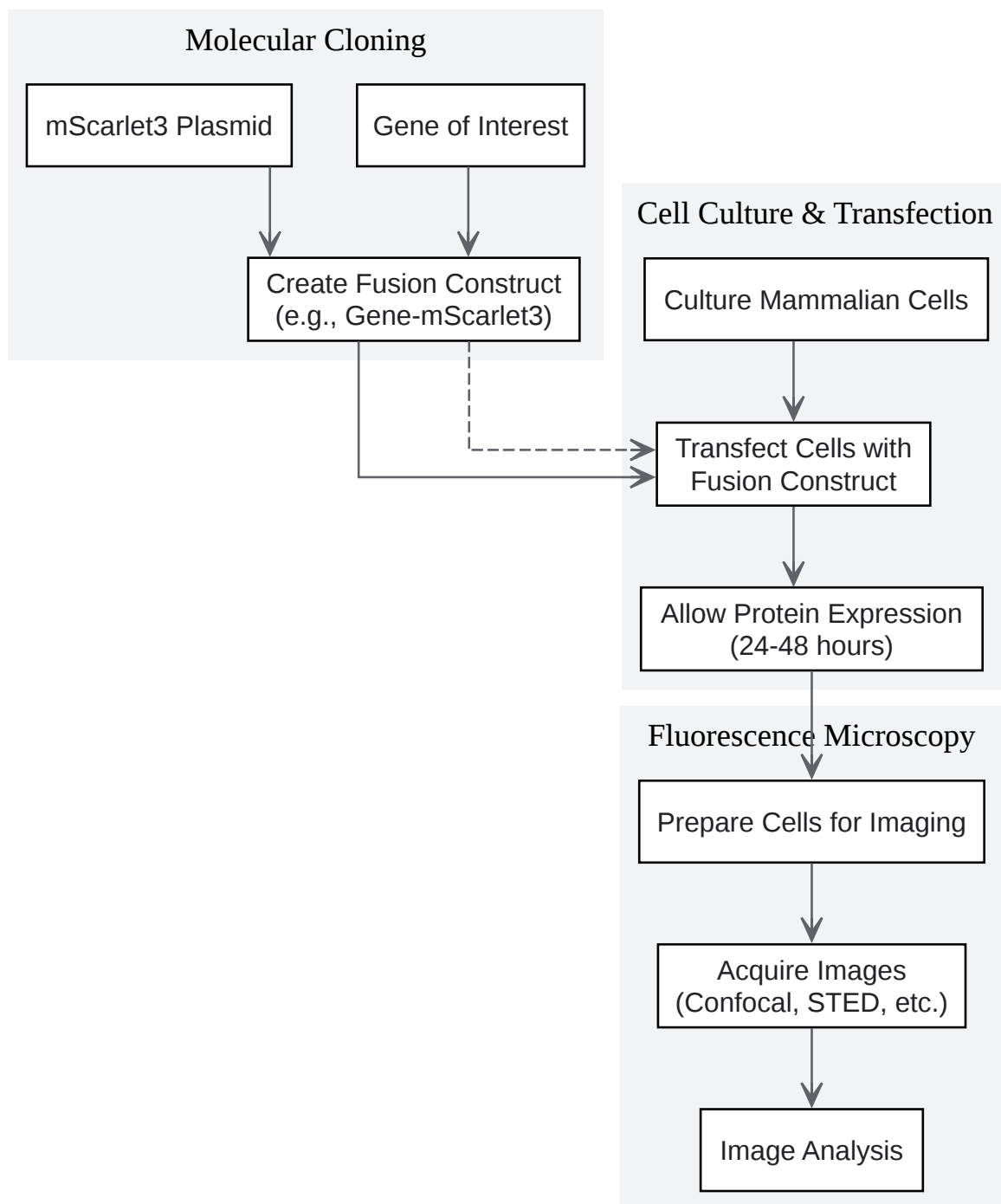
mScarlet3 is a versatile tool for a multitude of fluorescence microscopy applications. Its brightness and rapid maturation make it ideal for visualizing the dynamics of proteins and organelles in living cells.

### Application 1: High-Performance Live-Cell Imaging

Due to its low cytotoxicity and high brightness, mScarlet3 is exceptionally well-suited for long-term live-cell imaging experiments to monitor cellular processes such as cell division, migration, and organelle dynamics.[\[4\]](#)[\[7\]](#)

### Application 2: Labeling Subcellular Structures

mScarlet3 has been successfully used as a fusion tag to label a wide array of subcellular compartments and structures, including the endoplasmic reticulum, nuclear envelope, mitochondria, actin cytoskeleton, peroxisomes, and the plasma membrane.[\[4\]](#)[\[8\]](#) The bright and accurate labeling allows for detailed morphological studies of these organelles.



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Caption: A typical experimental workflow for using mScarlet3 as a fusion tag.

## Protocol: Expression of mScarlet3 Fusion Proteins in Mammalian Cells

This protocol provides a general guideline for transiently expressing an mScarlet3-tagged protein in a mammalian cell line like HeLa or HEK293T.

### Materials:

- Plasmid DNA encoding the mScarlet3 fusion protein
- Mammalian cell line (e.g., HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
- Glass-bottom dishes or coverslips suitable for microscopy
- Phosphate-Buffered Saline (PBS)
- Optional: DAPI or Hoechst stain for nuclear counterstaining

### Procedure:

- Cell Seeding:
  - One day prior to transfection, seed the mammalian cells onto glass-bottom dishes or coverslips at a density that will result in 50-80% confluency on the day of transfection.
- Transfection:
  - On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a typical 35 mm dish, use 1-2 µg of plasmid DNA.
  - Gently add the transfection complexes to the cells.
  - Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 24-48 hours to allow for expression of the mScarlet3 fusion protein.

- Preparation for Imaging:
  - Gently wash the cells twice with pre-warmed PBS.
  - Replace the medium with a live-cell imaging medium (e.g., FluoroBrite DMEM).
  - If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) and incubate for 10-15 minutes.
- Fluorescence Microscopy:
  - Image the cells using a fluorescence microscope equipped with appropriate filter sets for red fluorescent proteins.
  - Excitation: Use a laser line or filter around 561-570 nm.
  - Emission: Collect the emitted fluorescence using a filter centered around 590-630 nm.
  - Acquire images using appropriate settings for laser power, exposure time, and gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

## Application 3: Super-Resolution Microscopy

The development of highly photostable variants, mScarlet3-H and mScarlet3-S2, has opened the door for advanced super-resolution imaging techniques.<sup>[12][13][15]</sup> These variants are particularly valuable for:

- Stimulated Emission Depletion (STED) Microscopy: mScarlet3-H and mScarlet3-S2 maintain a high signal-to-noise ratio over numerous imaging cycles, enabling detailed 3D STED imaging of subcellular structures like the endoplasmic reticulum.<sup>[8][12]</sup>
- Structured Illumination Microscopy (SIM): The high photostability of these variants allows for prolonged 3D-SIM imaging of dynamic processes, such as mitochondrial dynamics, for extended periods with minimal photobleaching.<sup>[12][16][17]</sup>

## Protocol: General Considerations for Super-Resolution Imaging with mScarlet3-S2

Cell Preparation: Follow the protocol for mammalian cell expression as described above. Optimal expression levels are crucial; very high expression can lead to artifacts.

Imaging System: A dedicated STED or SIM microscope is required.

Imaging Parameters (General Guidance):

- Excitation Laser: ~561 nm
- STED Depletion Laser (for STED): Typically a high-power laser at ~775 nm.
- Detector: A sensitive detector, such as a HyD or APD, is recommended.
- Image Acquisition:
  - Use the lowest possible laser power for both excitation and depletion (for STED) to minimize photobleaching and phototoxicity.
  - Optimize the pixel size and dwell time to match the desired resolution.
  - For live-cell imaging, minimize the number of frames and the imaging duration to maintain cell health. The high photostability of mScarlet3-S2 allows for more prolonged imaging compared to other RFPs.[\[2\]](#)[\[13\]](#)

## Application 4: Correlative Light and Electron Microscopy (CLEM)

The exceptional chemical stability of mScarlet3-H makes it a prime candidate for CLEM studies.[\[14\]](#)[\[15\]](#)[\[18\]](#) It retains significant fluorescence even after the harsh chemical fixation and osmium tetroxide treatment steps required for electron microscopy sample preparation, which typically quench the signal from other fluorescent proteins.[\[12\]](#) This allows for the precise correlation of fluorescently labeled structures with their ultrastructural context.

## Conclusion

mScarlet3 and its derivatives represent a state-of-the-art toolkit for researchers in cell biology and drug development. Their superior brightness, rapid maturation, and the enhanced stability of newer variants empower a wide range of advanced microscopy applications, from routine



live-cell imaging to demanding super-resolution and correlative imaging techniques. By following the guidelines and protocols outlined in this document, researchers can effectively harness the power of mScarlet3 to gain deeper insights into the intricate workings of the cell.

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